Cas no 1508173-64-5 (5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine)

5-(3-Methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine is a substituted 1,2,4-triazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a triazole core linked to a methoxy- and propoxy-substituted phenyl ring, offering versatility for further functionalization. The compound's amine group enhances reactivity, making it a valuable intermediate for synthesizing heterocyclic compounds with biological activity. Its well-defined molecular architecture ensures consistency in research applications, particularly in the development of enzyme inhibitors or receptor modulators. The methoxy and propoxy substituents may influence solubility and binding affinity, broadening its utility in medicinal chemistry. This compound is suitable for controlled studies requiring high-purity intermediates.
5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine structure
1508173-64-5 structure
商品名:5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine
CAS番号:1508173-64-5
MF:C12H16N4O2
メガワット:248.281042098999
CID:5851202
PubChem ID:83799161

5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

    • 5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine
    • EN300-1124367
    • 1508173-64-5
    • インチ: 1S/C12H16N4O2/c1-3-6-18-9-5-4-8(7-10(9)17-2)11-14-12(13)16-15-11/h4-5,7H,3,6H2,1-2H3,(H3,13,14,15,16)
    • InChIKey: QNUKFRVHWPOECA-UHFFFAOYSA-N
    • ほほえんだ: O(CCC)C1C=CC(C2=NC(N)=NN2)=CC=1OC

計算された属性

  • せいみつぶんしりょう: 248.12732577g/mol
  • どういたいしつりょう: 248.12732577g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1124367-0.1g
5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine
1508173-64-5 95%
0.1g
$1131.0 2023-10-26
Enamine
EN300-1124367-0.25g
5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine
1508173-64-5 95%
0.25g
$1183.0 2023-10-26
Enamine
EN300-1124367-1.0g
5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine
1508173-64-5
1g
$1286.0 2023-05-26
Enamine
EN300-1124367-10g
5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine
1508173-64-5 95%
10g
$5528.0 2023-10-26
Enamine
EN300-1124367-5g
5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine
1508173-64-5 95%
5g
$3728.0 2023-10-26
Enamine
EN300-1124367-5.0g
5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine
1508173-64-5
5g
$3728.0 2023-05-26
Enamine
EN300-1124367-2.5g
5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine
1508173-64-5 95%
2.5g
$2520.0 2023-10-26
Enamine
EN300-1124367-1g
5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine
1508173-64-5 95%
1g
$1286.0 2023-10-26
Enamine
EN300-1124367-0.05g
5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine
1508173-64-5 95%
0.05g
$1080.0 2023-10-26
Enamine
EN300-1124367-0.5g
5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine
1508173-64-5 95%
0.5g
$1234.0 2023-10-26

5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine 関連文献

5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amineに関する追加情報

Introduction to 5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine (CAS No. 1508173-64-5)

5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine is a meticulously crafted organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With a CAS number of 1508173-64-5, this compound represents a fascinating intersection of structural complexity and potential biological activity. The molecular framework of 5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine incorporates a phenyl ring substituted with methoxy and propoxy groups, further functionalized by a 1,2,4-triazole core. This unique structural motif positions the compound as a promising candidate for further exploration in drug discovery and development.

The significance of this compound lies in its potential to interact with biological targets in novel ways. The presence of the 1,2,4-triazole moiety is particularly noteworthy, as triazoles have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The 3-methoxy-4-propoxyphenyl substituent adds an additional layer of complexity, which may influence the compound's solubility, bioavailability, and overall pharmacokinetic profile. These features make 5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine an intriguing subject for synthetic chemists and pharmacologists alike.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse biological activities and synthetic versatility. The 1,2,4-triazole scaffold is one such heterocycle that has been extensively investigated for its potential therapeutic applications. Studies have demonstrated that triazoles can exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, derivatives of 1,2,4-triazole have shown promise in targeting enzymes such as kinases and phosphodiesterases, which are often dysregulated in cancer and inflammatory conditions.

The methoxy and propoxy groups in the phenyl ring of 5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine are not merely structural elements; they play a crucial role in modulating the compound's biological interactions. The methoxy group can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets. On the other hand, the propoxy group introduces a longer hydrocarbon chain, which can affect the compound's lipophilicity and membrane permeability. These subtle modifications can significantly alter the compound's binding affinity and selectivity towards specific biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy before conducting wet-lab experiments. Molecular docking studies have been particularly useful in understanding how 5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine interacts with potential target proteins. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in signal transduction pathways relevant to cancer and neurodegenerative diseases. Additionally, the 1,2,4-triazole core is known to exhibit significant stability under various physiological conditions, which enhances its suitability for drug development.

The synthesis of 5-(3-methoxy-4-propoxyphenyl)-4H-1,2,4-triazol-3-amine presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent innovations in synthetic methodologies have made it possible to streamline these processes using catalytic techniques or novel reaction conditions. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the phenyl ring with high efficiency. Such advancements not only reduce the complexity of synthesis but also minimize waste generation.

As research progresses, the applications of 5-(3-methoxy-4-propoxyphenyl)-4H-1,2, 4-triazol - 3 - amine are likely to expand beyond traditional pharmaceuticals。 The compound's unique structural features make it a versatile building block for designing novel molecules with tailored properties。 This opens up possibilities for its use in agrochemicals, material science, and other industrial applications where precise molecular design is crucial.

In conclusion, 5-( 3 - meth oxy - 4 - prop oxy ph en y l ) - 4 H - 1 , 2 , 4 - tri az ol - 3 - am ine ( CAS No . 1508173 -64 -5) is a remarkable compound with significant potential in pharmaceutical research。 Its intricate structure , combined with its predicted biological activities , makes it a valuable asset for chemists and biologists exploring new therapeutic agents。 As our understanding of molecular interactions continues to evolve, compounds like this are poised to play pivotal roles in advancing medical science.

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